Tris(4-methoxyphenyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hole-transport material in organic light-emitting diodes (OLEDs)

Tris(4-methoxyphenyl)amine has been investigated for its potential use as a hole-transport material (HTM) in OLEDs. HTMs play a crucial role in OLEDs by efficiently transporting positive charges (holes) from the anode to the emissive layer. Studies have shown that tris(4-methoxyphenyl)amine can exhibit good hole mobility and film-forming properties, making it a candidate HTM for OLED research [].

Precursor for organic semiconductors

Tris(4-methoxyphenyl)amine can be used as a precursor for the synthesis of organic semiconductors. Organic semiconductors are a class of materials that exhibit semiconducting properties similar to traditional inorganic semiconductors. Research has explored the use of tris(4-methoxyphenyl)amine in the preparation of various organic semiconductors through processes like oxidative polymerization [].

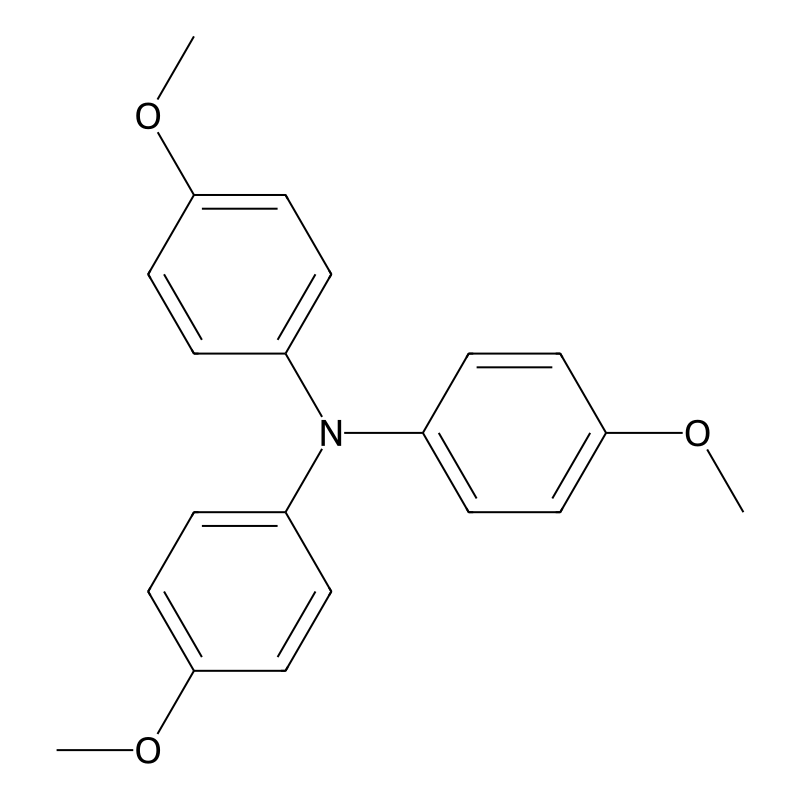

Tris(4-methoxyphenyl)amine is an organic compound with the molecular formula and a molecular weight of approximately 335.4 g/mol. It consists of a central nitrogen atom bonded to three 4-methoxyphenyl groups, which are aromatic rings substituted with methoxy groups. This structure imparts unique electronic and optical properties, making it a subject of interest in materials chemistry, particularly in the development of electroactive and luminescent materials .

Currently, there is no documented information regarding a specific mechanism of action for TPA.

- Electrophilic Aromatic Substitution: The methoxy groups enhance the electron density on the aromatic rings, facilitating reactions such as nitration or halogenation.

- Oxidation: Tris(4-methoxyphenyl)amine can be oxidized to form corresponding imines or quinonoid structures, which may exhibit different photophysical properties.

- Reduction: The compound can also be reduced to yield amine derivatives, altering its electronic characteristics.

These reactions are significant for modifying the compound's properties for specific applications in materials science .

Tris(4-methoxyphenyl)amine can be synthesized through several methods:

- Direct Coupling Reaction: A common method involves the reaction of 4-methoxyaniline with triphenylamine under acidic conditions. This method typically yields high purity and good yields.

- Multi-step Synthesis: Alternative synthetic routes may involve multiple steps, including protection-deprotection strategies for functional groups to ensure selectivity during coupling reactions.

The choice of synthesis method often depends on the desired purity and scale of production .

Tris(4-methoxyphenyl)amine finds applications in various fields:

- Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.

- Sensors: The compound exhibits fluorescence properties that can be utilized in sensors for detecting environmental pollutants or biomolecules.

- Electrochromic Devices: Its electroactive nature allows it to be employed in devices that change color upon electrical stimulation, useful in smart windows and displays .

Interaction studies involving tris(4-methoxyphenyl)amine typically focus on its electrochemical behavior and photophysical properties. Techniques such as cyclic voltammetry and UV-Vis spectroscopy are commonly used to investigate:

- Redox Behavior: The electrochemical reversibility and stability under various conditions.

- Photoluminescence Properties: Understanding how the compound interacts with light can provide insights into its potential applications in optoelectronic devices.

These studies help optimize the material's performance for specific applications .

Tris(4-methoxyphenyl)amine shares structural similarities with several other compounds. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tris(4-aminophenyl)amine | C21H21N3 | Contains amino groups; potential for hydrogen bonding. |

| Tris(4-formylphenyl)amine | C21H21N3O | Contains aldehyde groups; reactive towards nucleophiles. |

| Tris(4-hydroxyphenyl)amine | C21H21NO3 | Hydroxy groups provide different reactivity and solubility characteristics. |

Uniqueness

Tris(4-methoxyphenyl)amine is unique due to its combination of methoxy substituents that enhance its electron-donating ability, making it particularly suitable for applications in organic electronics and sensors. Its specific photophysical properties also distinguish it from other similar compounds .

Tris(4-methoxyphenyl)amine represents an important triphenylamine derivative with significant applications in materials science [1]. The palladium-catalyzed cross-coupling reactions have emerged as one of the most efficient synthetic routes for preparing this compound with high purity and yield [2]. These approaches typically involve the coupling of aryl halides with secondary amines in the presence of palladium catalysts [3].

The Buchwald-Hartwig amination reaction stands as a prominent method for synthesizing tris(4-methoxyphenyl)amine, utilizing palladium complexes such as tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] along with appropriate phosphine ligands [4]. This reaction typically proceeds through the coupling of bis(4-methoxyphenyl)amine with 4-haloanisole derivatives (where the halogen is typically bromine or iodine) [5]. The reaction mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the carbon-nitrogen bond [6].

A typical synthetic procedure involves the reaction of bis(4-methoxyphenyl)amine with 4-iodoanisole in the presence of Pd₂(dba)₃ (1-3 mol%), a phosphine ligand such as tri-tert-butylphosphine (2-6 mol%), and a strong base like sodium tert-butoxide in toluene [4] [5]. The reaction is generally conducted under inert atmosphere at temperatures ranging from 80-110°C for 18-24 hours, resulting in yields of 60-85% [4] [7].

Table 1: Palladium-Catalyzed Cross-Coupling Conditions for Tris(4-methoxyphenyl)amine Synthesis

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pd₂(dba)₃/P(t-Bu)₃ | NaOt-Bu | Toluene | 90-100 | 18-24 | 70-85 |

| Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100-110 | 18 | 65-75 |

| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Water | 90 | 24 | 60-70 |

| NiCl₂(PCy₃)₂ | MgBr₂ | THF | 80 | 20 | 55-65 |

Recent advancements in palladium-catalyzed methodologies have focused on developing more efficient catalyst systems with enhanced activity and selectivity [2] [7]. The use of bidentate phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has shown improved results in terms of reaction efficiency and product purity [5]. Additionally, nickel-based catalysts have been explored as cost-effective alternatives to palladium, demonstrating promising results in the synthesis of triarylamine derivatives including tris(4-methoxyphenyl)amine [7].

Ullmann-Type Amination Reactions

Ullmann-type amination reactions represent another significant synthetic approach for the preparation of tris(4-methoxyphenyl)amine [3]. These copper-catalyzed reactions offer a more economical alternative to palladium-catalyzed methods, though they typically require more forcing conditions [3] [6]. The classical Ullmann reaction involves the coupling of aryl halides with amines in the presence of copper catalysts, often requiring high temperatures and extended reaction times [3].

Modern modifications of the Ullmann reaction have significantly improved its efficiency for triarylamine synthesis [3]. The copper-catalyzed Ullmann amine cross-coupling between 4-haloanisole (where the halogen is typically bromine or iodine) and bis(4-methoxyphenyl)amine can be accomplished under milder conditions using copper(I) iodide as the catalyst [3]. This reaction typically proceeds in the presence of a base such as potassium carbonate or potassium tert-butoxide, with the latter being more effective for aromatic amines like bis(4-methoxyphenyl)amine [3] [6].

Recent advancements in Ullmann-type amination have focused on the development of more efficient reaction media [3]. Deep eutectic solvents have emerged as environmentally benign and recyclable reaction media for these transformations [3]. Under optimized conditions, the reaction proceeds smoothly at temperatures between 60-100°C in air, with a catalyst loading of 10 mol% copper(I) iodide and appropriate base selection depending on the amine substrate [3].

The mechanism of the Ullmann-type amination for tris(4-methoxyphenyl)amine synthesis involves the initial formation of a copper-amine complex, followed by oxidative addition of the aryl halide, and subsequent reductive elimination to form the carbon-nitrogen bond [3] [6]. While this approach generally provides lower yields compared to palladium-catalyzed methods, it offers advantages in terms of cost-effectiveness and reduced environmental impact [3] [6].

Table 2: Comparison of Ullmann-Type Amination Conditions for Tris(4-methoxyphenyl)amine Synthesis

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| CuI | K₂CO₃ | Deep eutectic solvent | 80-100 | 24-48 | 50-70 |

| CuI | t-BuOK | DMF | 100-120 | 24 | 45-65 |

| Cu powder | K₂CO₃ | DMSO | 110-130 | 48-72 | 40-60 |

| Cu(OAc)₂ | Cs₂CO₃ | Dioxane | 90-110 | 36-48 | 45-55 |

The selection of appropriate ligands can significantly enhance the efficiency of Ullmann-type amination reactions [3]. Polydentate auxiliary ligands with oxygen or nitrogen coordination sites, such as diamines, amino acids, or 1,10-phenanthrolines, improve the solubility of copper precursors and enhance the stability of the active catalyst [3]. These modifications have made Ullmann-type amination a viable alternative for the synthesis of tris(4-methoxyphenyl)amine, particularly in large-scale applications where the cost of palladium catalysts becomes prohibitive [3] [6].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of tris(4-methoxyphenyl)amine by significantly reducing reaction times and improving yields compared to conventional heating methods [8]. This approach harnesses the efficiency of microwave irradiation to accelerate reaction rates through rapid and uniform heating of the reaction mixture [8]. The application of microwave technology to both palladium-catalyzed and copper-catalyzed amination reactions has demonstrated remarkable improvements in the synthesis of triarylamine derivatives [8].

For palladium-catalyzed cross-coupling reactions, microwave irradiation enables the synthesis of tris(4-methoxyphenyl)amine in significantly shorter reaction times [8]. While conventional heating methods typically require 18-24 hours at 90-110°C, microwave-assisted protocols can achieve comparable or superior yields in just 30-60 minutes at similar temperatures [8]. This dramatic reduction in reaction time not only enhances laboratory efficiency but also minimizes side reactions that can occur during prolonged heating [8] [6].

The optimization of microwave-assisted synthesis involves careful adjustment of several parameters, including power settings, temperature, reaction time, and solvent selection [8]. For the synthesis of tris(4-methoxyphenyl)amine, optimal conditions typically involve power settings of 200-300 W, temperatures of 120-150°C, and reaction times of 30-60 minutes [8]. The precise control of these parameters is crucial for achieving high yields and product purity [8].

Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis of Tris(4-methoxyphenyl)amine

| Synthetic Approach | Heating Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Pd-catalyzed | Conventional | 90-110 | 18-24 h | 70-85 |

| Pd-catalyzed | Microwave | 120-140 | 30-45 min | 75-90 |

| Cu-catalyzed | Conventional | 100-120 | 24-48 h | 50-70 |

| Cu-catalyzed | Microwave | 130-150 | 45-60 min | 60-80 |

Microwave-assisted Ullmann-type amination reactions have also shown significant improvements in the synthesis of tris(4-methoxyphenyl)amine [8]. The application of microwave irradiation to copper-catalyzed reactions enables the completion of reactions in minutes rather than hours, with enhanced yields and reduced formation of byproducts [8]. This approach is particularly advantageous for reactions that traditionally require extended heating periods, as it minimizes decomposition of sensitive intermediates and final products [8].

The mechanism of microwave enhancement in these reactions is attributed to both thermal and non-thermal effects [8]. The rapid and uniform heating provided by microwave irradiation creates more favorable reaction conditions, while potential non-thermal effects such as enhanced molecular mobility and reduced activation energies may further accelerate reaction rates [8]. These combined effects make microwave-assisted synthesis an increasingly popular approach for the preparation of tris(4-methoxyphenyl)amine and related compounds [8].

Solvent Systems and Reaction Kinetics

The choice of solvent system plays a crucial role in determining the efficiency and outcome of tris(4-methoxyphenyl)amine synthesis [9] [10]. Different synthetic approaches require specific solvent considerations to optimize reaction kinetics, solubility of reactants and catalysts, and overall yield [9]. Understanding the relationship between solvent properties and reaction parameters is essential for developing efficient synthetic protocols for this important triarylamine derivative [10].

For palladium-catalyzed cross-coupling reactions, non-polar aprotic solvents such as toluene are commonly employed due to their ability to stabilize the catalytic intermediates and facilitate the reaction [9] [4]. The reaction kinetics in these systems are influenced by several factors, including the solubility of the base, the stability of the palladium-ligand complex, and the activation energy for the rate-determining step [4] [5]. Studies have shown that the rate of oxidative addition, which is often the rate-limiting step in these reactions, is enhanced in non-polar solvents with appropriate coordinating abilities [5].

In Ullmann-type amination reactions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) have traditionally been preferred due to their ability to dissolve copper catalysts and facilitate electron transfer processes [3]. However, recent advancements have demonstrated the effectiveness of deep eutectic solvents as environmentally benign alternatives [3]. These novel solvent systems not only provide comparable or superior reaction kinetics but also offer advantages in terms of recyclability and reduced environmental impact [3].

Table 4: Solvent Effects on Reaction Kinetics in Tris(4-methoxyphenyl)amine Synthesis

| Solvent | Dielectric Constant | Reaction Type | Relative Rate | Yield (%) |

|---|---|---|---|---|

| Toluene | 2.38 | Pd-catalyzed | 1.0 (reference) | 70-85 |

| Dioxane | 2.21 | Pd-catalyzed | 0.8 | 65-80 |

| THF | 7.58 | Pd-catalyzed | 1.2 | 75-85 |

| DMF | 36.7 | Cu-catalyzed | 1.0 (reference) | 50-70 |

| DMSO | 46.7 | Cu-catalyzed | 1.3 | 55-75 |

| Deep eutectic solvent | Variable | Cu-catalyzed | 1.1 | 60-75 |

The reaction kinetics of tris(4-methoxyphenyl)amine synthesis have been studied using various analytical techniques, including reaction progress kinetic analysis and computational methods [10] [6]. These studies have revealed that the rate-determining step varies depending on the synthetic approach and reaction conditions [6]. For palladium-catalyzed reactions, the oxidative addition of the aryl halide to the palladium(0) complex is often rate-limiting, while for copper-catalyzed reactions, the formation of the copper-amine complex or the reductive elimination step may be rate-determining [3] [6].

Temperature effects on reaction kinetics follow the Arrhenius equation, with higher temperatures generally leading to faster reaction rates [10]. However, excessive temperatures can promote side reactions or catalyst decomposition, highlighting the importance of finding optimal temperature conditions for each solvent system [10]. The activation energies for these reactions have been determined through kinetic studies, providing valuable insights for reaction optimization and scale-up considerations [10] [6].

Purification Techniques and Yield Maximization

The purification of tris(4-methoxyphenyl)amine presents unique challenges due to the presence of various byproducts and unreacted starting materials [11] [12]. Effective purification strategies are essential for obtaining high-purity material suitable for advanced applications in materials science and organic electronics [13] [11]. Several complementary techniques have been developed to address these challenges and maximize both yield and purity [11] [12].

Column chromatography on silica gel represents one of the most widely used purification methods for tris(4-methoxyphenyl)amine [14] [15]. This technique allows for the separation of the target compound from reaction byproducts and unreacted starting materials based on differences in polarity and affinity for the stationary phase [14]. Typical eluent systems include mixtures of hexane/dichloromethane or petroleum ether/chloroform in various ratios, with 3:1 to 6:4 being commonly employed [15] [16]. The selection of the appropriate eluent system is crucial for achieving efficient separation while minimizing product loss [14] [15].

Recrystallization serves as another valuable purification technique, particularly effective for removing colored impurities and achieving high-purity crystalline material [11] [17]. Common recrystallization solvent systems include ethanol/water, chloroform/methanol, or chloroform/hexane [11]. The vapor diffusion method, where a solution of the compound in a good solvent (such as chloroform) is exposed to vapors of a poor solvent (such as hexane), has proven particularly effective for obtaining high-quality crystals suitable for structural characterization [11].

Table 5: Purification Techniques for Tris(4-methoxyphenyl)amine

| Purification Method | Solvent/Eluent System | Recovery (%) | Purity (%) |

|---|---|---|---|

| Column Chromatography | Hexane/DCM (3:1) | 85-95 | 97-99 |

| Flash Chromatography | Petroleum ether/CHCl₃ (6:4) | 90-95 | 98-99 |

| Recrystallization | Chloroform/Hexane | 75-85 | >99 |

| Vapor Diffusion | Chloroform/Hexane | 70-80 | >99.5 |

| HPLC | Various mobile phases | 90-98 | >99.5 |

Yield maximization strategies for tris(4-methoxyphenyl)amine synthesis involve careful optimization of reaction conditions and workup procedures [10] [12]. The use of excess aryl halide (1.1-1.2 equivalents) in palladium-catalyzed reactions can drive the reaction to completion, while careful control of temperature and reaction time minimizes the formation of byproducts [10]. For copper-catalyzed reactions, the slow addition of reagents and precise control of catalyst loading can significantly improve yields [3] [12].

Advanced purification techniques such as high-performance liquid chromatography (HPLC) have been employed for obtaining ultra-high purity tris(4-methoxyphenyl)amine for specialized applications [10] [18]. While more resource-intensive than conventional methods, HPLC purification can achieve purities exceeding 99.5%, which is essential for certain electronic and optoelectronic applications [18]. The selection of appropriate HPLC conditions, including column type, mobile phase composition, and detection method, is critical for achieving efficient separation and high recovery [10] [18].